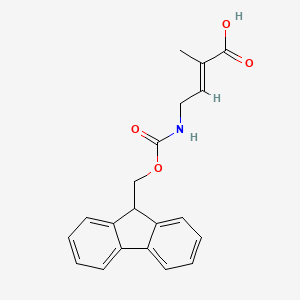
(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid” is a complex organic compound. It is related to the family of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid .
Synthesis Analysis
The synthesis of Fmoc amino acids typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The resulting Fmoc amino acid azides are stable at room temperature and have a long shelf-life .Chemical Reactions Analysis
The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is instrumental in the synthesis of novel molecules and materials, showcasing its versatility in organic synthesis. For instance, its derivates, such as N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, are explored for their unique structural properties, indicating the utility of this moiety in modifying amino acids for biochemical applications (Yamada, Hashizume, Shimizu, & Deguchi, 2008; Yamada, Hashizume, & Shimizu, 2008).
Bioimaging and Fluorescence Studies
The compound's derivatives are extensively used in developing fluorescent sensors and probes, significantly advancing bioimaging techniques. Notably, studies on midrange affinity fluorescent Zn(II) sensors from the Zinpyr family highlight the creation of dyes for biological imaging applications, utilizing similar structural motifs for enhanced selectivity and responsiveness in vivo (Nolan et al., 2006).
Advancements in Peptide Synthesis
The utilization of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, derived from this compound, marks a substantial development in peptide synthesis. This methodology facilitates the production of biologically active peptides and proteins under conditions that preserve their structural integrity, demonstrating the compound's critical role in bioorganic chemistry (Fields & Noble, 2009).
Novel Fluorescence Probes Development
Research into novel fluorescence probes for detecting reactive oxygen species showcases the application of derivatives in designing sensors with high selectivity and sensitivity. These advancements are vital for understanding cellular processes and oxidative stress, illustrating the compound's impact on chemical biology (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
(E)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(19(22)23)10-11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,21,24)(H,22,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOBZCCKLVQFSV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbut-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)
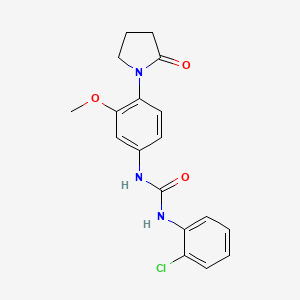
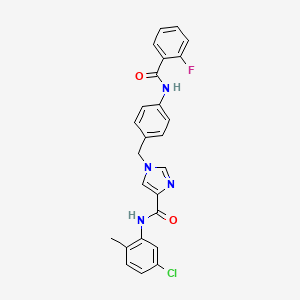
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)
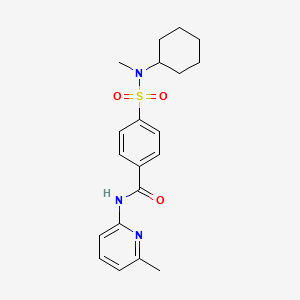
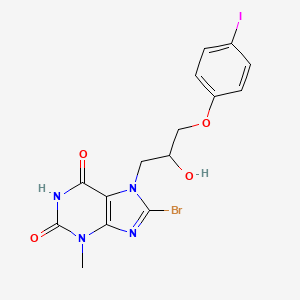
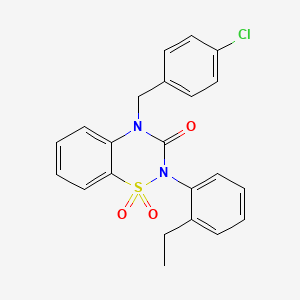
![2-[(4-fluorophenyl)sulfanyl]-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2864303.png)
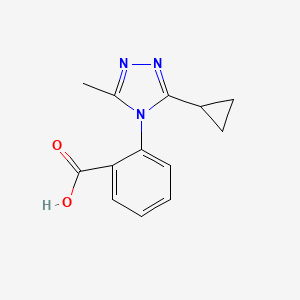
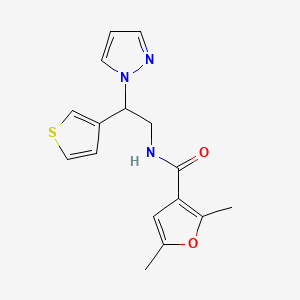
![6-Ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2864311.png)
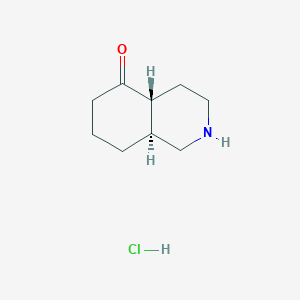
![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)